4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl
Brand Name: Vulcanchem
CAS No.: 79494-16-9
VCID: VC8356721
InChI: InChI=1S/C9H18NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11H,5-6H2,1-4H3/i10+1
SMILES: CC1(CC(CC(N1[O])(C)C)O)C
Molecular Formula: C9H18NO2
Molecular Weight: 173.24 g/mol

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl

CAS No.: 79494-16-9

Cat. No.: VC8356721

Molecular Formula: C9H18NO2

Molecular Weight: 173.24 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl - 79494-16-9

Specification

CAS No. 79494-16-9
Molecular Formula C9H18NO2
Molecular Weight 173.24 g/mol
Standard InChI InChI=1S/C9H18NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7,11H,5-6H2,1-4H3/i10+1
Standard InChI Key UZFMOKQJFYMBGY-DETAZLGJSA-N
Isomeric SMILES CC1(CC(CC([15N]1[O])(C)C)O)C
SMILES CC1(CC(CC(N1[O])(C)C)O)C
Canonical SMILES CC1(CC(CC(N1[O])(C)C)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a six-membered piperidine ring with the following substituents:

  • Methyl groups: Four methyl (-CH3) groups at the 2,2,6,6 positions, creating steric hindrance that stabilizes the nitroxyl radical .

  • Hydroxyl group: A hydroxyl (-OH) moiety at the 4-position, enabling hydrogen bonding and influencing solubility .

  • Nitroxyl radical: A 15N-labeled nitroxyl (-15N-O·) group at the 1-position, critical for radical-mediated reactions and isotopic studies .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H18NO2(15N)
Molecular Weight173.24 g/mol
Synonyms4-Hydroxy-TEMPO-15N, 79494-16-9
StabilityStable under physiological conditions

Stereoelectronic Effects

The methyl groups confer kinetic stability by shielding the nitroxyl radical from dimerization or decomposition . The hydroxyl group enhances polarity, making the compound soluble in polar solvents like water and ethanol, which is advantageous for biological applications .

Synthesis and Isotopic Labeling

Synthetic Routes

The synthesis of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-15N-oxyl involves two key steps:

  • Preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine: Derived from triacetone amine via condensation of acetone and ammonia, followed by hydroxylation .

  • 15N Labeling and Oxidation: The piperidine intermediate is treated with 15N-enriched oxidizing agents (e.g., H2O2 or m-chloroperbenzoic acid) to introduce the nitroxyl radical. Patent DE4219459A1 describes analogous methods for synthesizing TEMPO derivatives, emphasizing the use of continuous flow reactors for industrial-scale production .

Applications in Scientific Research

Radical Scavenging and Catalysis

The compound serves as a mediator in oxidation reactions, such as the conversion of alcohols to ketones, leveraging its stable radical to avoid over-oxidation . Its 15N label allows precise tracking of reaction mechanisms via EPR .

Polymer Science

Incorporated into hindered amine light stabilizers (HALS), it inhibits UV-induced degradation in plastics by scavenging free radicals generated during photo-oxidation .

Antioxidant Activity

4-Hydroxy-TEMPO-15N disrupts reactive oxygen species (ROS) cascades by:

  • Catalyzing superoxide (O2·−) disproportionation into O2 and H2O2 .

  • Inhibiting Fenton chemistry, thereby reducing hydroxyl radical (·OH) formation .

Environmental Science

The 15N label enables tracing of nitrogen cycling processes. For example, δ15N measurements in soil-emitted nitric oxide (NO) distinguish biogenic (e.g., denitrification) from anthropogenic sources .

CompoundHalf-Life (25°C)Key Application
TEMPO6 monthsOrganic synthesis
4-Hydroxy-TEMPO-15N12 monthsEPR/NMR studies
TEMPONE (4-oxo-TEMPO)9 monthsLithium-ion batteries

Comparison with Related Compounds

TEMPO vs. 4-Hydroxy-TEMPO-15N

  • Cost: TEMPO requires expensive precursors, whereas 4-hydroxy-TEMPO-15N is derived from triacetone amine, reducing production costs by ~30% .

  • Functionality: The hydroxyl group in 4-hydroxy-TEMPO-15N enhances solubility in aqueous media, broadening its biomedical applicability .

Recent Advances and Future Directions

Emerging Applications

  • Battery Technology: As a redox mediator in lithium-oxygen batteries, improving cycle efficiency .

  • Drug Delivery: Conjugation with nanoparticles for targeted antioxidant delivery in cancer therapy.

Challenges and Opportunities

  • Scalability: Optimizing 15N labeling processes to reduce costs for industrial use.

  • Toxicology: Long-term in vivo safety profiles remain understudied, necessitating preclinical trials.

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